1-benzyl-2,3-dimethyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide
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Overview
Description
1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indolisation reaction, which is a robust and high-yielding process . This reaction typically involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indolisation process to ensure high yield and purity. This could include the use of microwave irradiation to reduce reaction times and the implementation of one-pot, multi-step regimens to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, potentially modulating their activity . This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core, used in plant growth and development.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core, known for its effects on the central nervous system.
Uniqueness
1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29N5O2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethyl-N-[1-methyl-5-(propylcarbamoyl)pyrazol-4-yl]indole-5-carboxamide |
InChI |
InChI=1S/C26H29N5O2/c1-5-13-27-26(33)24-22(15-28-30(24)4)29-25(32)20-11-12-23-21(14-20)17(2)18(3)31(23)16-19-9-7-6-8-10-19/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,33)(H,29,32) |
InChI Key |
NHRDQIAVHOTHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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